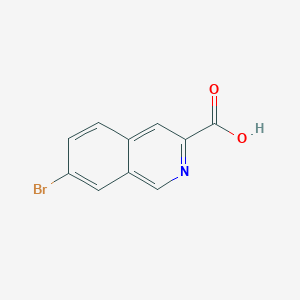

7-Bromoisoquinoline-3-carboxylic acid

説明

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Research

The isoquinoline core is a privileged scaffold in drug discovery and development. Its rigid structure provides a defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are often crucial for molecular recognition at physiological pH. Furthermore, the aromatic nature of the isoquinoline ring system allows for π-π stacking interactions, further enhancing binding affinities with biological macromolecules. The continuous exploration of novel synthetic methodologies to access diverse isoquinoline derivatives underscores their enduring importance in the quest for new therapeutic agents and functional materials.

Overview of Halogenation Strategies in Aromatic Heterocycles

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in synthetic organic chemistry. In the context of aromatic heterocycles like isoquinoline, halogenation serves multiple purposes. Halogen atoms can act as bioisosteres for other functional groups, influencing a molecule's size, lipophilicity, and metabolic stability. More importantly, they serve as versatile synthetic handles for further molecular elaboration. Through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, a halogen atom can be replaced with a wide range of carbon-based or heteroatomic substituents, enabling the rapid generation of molecular diversity.

Common halogenation strategies for aromatic heterocycles include electrophilic halogenation, where a source of electrophilic halogen (e.g., N-bromosuccinimide or molecular bromine) reacts with the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system and any existing substituents. Other methods, such as Sandmeyer-type reactions on amino-substituted heterocycles, provide alternative routes to halogenated derivatives. The choice of halogenation strategy depends on the desired regiochemistry, the stability of the substrate to the reaction conditions, and the availability of starting materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFHFFYMJNOJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620115 | |

| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660830-63-7 | |

| Record name | 7-Bromo-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660830-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 7 Bromoisoquinoline 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is one of the most versatile in organic chemistry, and its reactivity in the context of the 7-bromoisoquinoline (B118868) scaffold is central to the derivatization of this molecule.

The carboxylic acid group of 7-Bromoisoquinoline-3-carboxylic acid can be readily converted into esters and amides, which are crucial transformations for creating derivatives with diverse properties.

Esterification is commonly achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. acs.orgiust.ac.ir This reaction is an equilibrium process and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. iust.ac.ir For more sensitive or sterically hindered substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to facilitate ester formation under milder conditions. gcwgandhinagar.com

Amidation , the formation of an amide bond, is a fundamentally important reaction in medicinal chemistry. quimicaorganica.org Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. This can be achieved using coupling reagents like DCC or phosphonitrilic chloride trimer (PNT), which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. quimicaorganica.orgimperial.ac.uk A wide variety of amides can be synthesized by selecting the appropriate amine starting material. quimicaorganica.org

| Transformation | Reagent/Method | Key Features |

|---|---|---|

| Esterification | Fischer Esterification (Alcohol, Acid Catalyst e.g., H₂SO₄) | Equilibrium process; best for simple alcohols. acs.orgiust.ac.ir |

| Esterification | DCC/DMAP Coupling (Alcohol, DCC, DMAP) | Mild conditions; suitable for sensitive substrates. gcwgandhinagar.com |

| Amidation | DCC Coupling (Amine, DCC) | Forms a stable dicyclohexylurea byproduct. imperial.ac.uk |

| Amidation | PNT Activation (Amine, PNT, N-Methylmorpholine) | Efficient for both aromatic and aliphatic acids. quimicaorganica.org |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. youtube.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent capable of this reduction. youtube.com Borane is notable for its chemoselectivity, as it can sometimes reduce carboxylic acids in the presence of other reducible functional groups like ketones under carefully controlled conditions. youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. youtube.com

| Reagent | Product | Reactivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Highly reactive, non-selective strong reducing agent. youtube.com |

| Borane (BH₃·THF) | Primary Alcohol | Electrophilic reducing agent; can offer chemoselectivity. youtube.com |

| Sodium Borohydride (NaBH₄) | No reaction | Not sufficiently reactive to reduce carboxylic acids. youtube.com |

As a carboxylic acid, this compound is acidic and readily reacts with bases to form salts. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate results in the formation of the corresponding alkali metal carboxylate salts. These ionic salts often exhibit increased water solubility and crystallinity compared to the parent acid. Similarly, reaction with organic bases, such as amines, leads to the formation of ammonium (B1175870) carboxylate salts. This property is frequently used in the purification and handling of carboxylic acid-containing compounds.

Reactivity of the Bromine Substituent at Position 7

The bromine atom attached to the isoquinoline (B145761) ring is a key functional group that allows for carbon-carbon and carbon-heteroatom bond formation, primarily through substitution reactions.

The bromine atom at the C-7 position can be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the bromide ion.

| Nucleophile | Functional Group Introduced |

|---|---|

| Methoxide (CH₃O⁻) | Methoxy (B1213986) Group (-OCH₃) |

| Ammonia (NH₃) | Amino Group (-NH₂) |

| Cyanide (CN⁻) | Cyano Group (-CN) |

| Thiolates (RS⁻) | Thioether Group (-SR) |

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is significantly influenced by the presence of the nitrogen atom. The nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards attack by electrophiles, making it less reactive than benzene (B151609). Reactions of this type preferentially occur on the benzene ring portion of the isoquinoline (the carbocycle) rather than the pyridine (B92270) ring, as it is the more electron-rich of the two.

For an unsubstituted isoquinoline, electrophilic attack occurs predominantly at the C-5 and C-8 positions. This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction; attack at C-5 or C-8 allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring.

In this compound, the situation is more complex. The ring is already substituted with two deactivating groups: the bromine at C-7 and the carboxylic acid at C-3. These groups, combined with the deactivating effect of the ring nitrogen, make electrophilic substitution exceptionally difficult, likely requiring harsh reaction conditions. Should a reaction occur, the substitution would still be strongly directed to the C-5 and C-8 positions, as these remain the least deactivated positions for electrophilic attack on the isoquinoline core.

Utility in Cross-Coupling Reactions for Further Functionalization

The structure of this compound possesses two primary functional groups that serve as effective handles for cross-coupling reactions: the aryl bromide at the C-7 position and the carboxylic acid at the C-3 position. These sites allow for the selective introduction of a wide array of substituents, enabling the synthesis of complex molecular architectures.

The bromine atom on the benzene ring is a classic participant in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the C-7 position can be functionalized through well-established methods such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

More recently, the carboxylic acid moiety has been utilized as a coupling partner in decarboxylative cross-coupling reactions. wikipedia.orgrsc.org This strategy presents an advantageous alternative to traditional methods that often require pre-functionalized organometallic reagents. wikipedia.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, leading to the formation of a new bond at the C-3 position. wikipedia.org This approach is valued for its use of relatively inexpensive and stable carboxylic acids. wikipedia.org

| Reaction Type | Reactive Site | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|---|

| Suzuki Coupling | C-7 (Bromo) | Aryl/Vinyl Boronic Acid | C-C | Palladium |

| Sonogashira Coupling | C-7 (Bromo) | Terminal Alkyne | C-C (sp) | Palladium/Copper |

| Heck Coupling | C-7 (Bromo) | Alkene | C-C (sp2) | Palladium |

| Buchwald-Hartwig Amination | C-7 (Bromo) | Amine | C-N | Palladium |

| Decarboxylative Coupling | C-3 (Carboxylic Acid) | Aryl Halide | C-C | Palladium/Copper |

Reactivity of the Isoquinoline Core

The intrinsic reactivity of the isoquinoline nucleus is characterized by a pyridine ring, which is electron-deficient, fused to a benzene ring. This electronic arrangement dictates the regioselectivity of various chemical transformations.

Dearomatization Strategies for Isoquinoline C-4 Alkylation

Direct functionalization of the C-4 position of the isoquinoline core is challenging using classical electrophilic substitution. However, modern synthetic methods have been developed to achieve this transformation through temporary dearomatization of the heterocyclic ring. acs.orgacs.org This approach circumvents the inherent reactivity patterns of the aromatic system.

A notable metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been developed. acs.orgacs.orgresearchgate.net This strategy employs a nucleophilic reagent, such as benzoic acid, and an electrophile, like a vinyl ketone. acs.orgresearchgate.net The proposed mechanism involves the initial nucleophilic addition of benzoic acid to the C-1 position of the isoquinoline, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgresearchgate.net This dearomatized intermediate then acts as an enamine, with the C-4 position becoming nucleophilic and attacking the vinyl ketone electrophile. acs.orgresearchgate.net The final step is the elimination of benzoic acid, which restores the aromaticity of the isoquinoline ring and yields the C-4 alkylated product. acs.orgresearchgate.net This process is advantageous as it avoids the need for N-activating groups on the isoquinoline substrate. acs.org

| Isoquinoline Substrate | Electrophile | Nucleophilic Reagent | Product | Reference |

|---|---|---|---|---|

| Isoquinoline | Methyl Vinyl Ketone (MVK) | Benzoic Acid | 4-(3-oxobutyl)isoquinoline | acs.orgresearchgate.net |

Ring-Opening and Rearrangement Processes

While the isoquinoline core is a stable aromatic system, it can undergo ring-opening or rearrangement reactions under specific conditions. Vigorous oxidation, for example with alkaline potassium permanganate, can lead to the cleavage of the benzene ring, resulting in the formation of pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pk

Rearrangements of the isoquinoline skeleton can also occur. One such process is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of 3-bromoisoquinoline (B184082) with sodium amide, which results in a product that appears to be from direct substitution, but has actually undergone a skeletal rearrangement where the ring nitrogen and the exocyclic nitrogen have switched places. iust.ac.ir Additionally, fused heterocyclic systems derived from isoquinoline can undergo ring-opening; for instance, certain 1,2,3-triazolo[5,1-a]isoquinolines undergo ring opening when heated in acetic acid. thieme-connect.de

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the isoquinoline ring is significantly modulated by its substituents. In this compound, the bromo and carboxylic acid groups exert strong electronic effects.

The isoquinoline nucleus itself has a defined pattern of reactivity. The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, preferentially at the C-1 position. uop.edu.pkshahucollegelatur.org.in The benzene ring is comparatively electron-rich and undergoes electrophilic substitution, typically at the C-5 and C-8 positions. uop.edu.pk Quantitative studies on the neutral isoquinoline molecule have established the positional order of reactivity for electrophilic attack as 4 > 5 = 7 > 8 > 6 > 3 > 1, indicating that the C-4 position is surprisingly reactive. rsc.org

The substituents in this compound modify this inherent reactivity:

7-Bromo group: This halogen atom is an electron-withdrawing group through induction but also a weak deactivator for electrophilic aromatic substitution on the benzenoid ring due to resonance effects.

3-Carboxylic acid group: This is a powerful electron-withdrawing and deactivating group. It significantly reduces the electron density of the pyridine ring, making it even more resistant to electrophilic attack and potentially more susceptible to nucleophilic attack.

Mechanistic Investigations of Reactions Involving 7 Bromoisoquinoline 3 Carboxylic Acid

Elucidation of Reaction Mechanisms in Bromination and Carboxylation Processes

The synthesis of 7-Bromoisoquinoline-3-carboxylic acid involves the introduction of a bromine atom at the 7-position and a carboxylic acid group at the 3-position of the isoquinoline (B145761) nucleus. The mechanisms of these transformations are critical for controlling regioselectivity and achieving high yields.

Bromination of the Isoquinoline Ring:

The direct bromination of isoquinoline is an electrophilic aromatic substitution reaction. The isoquinoline ring is a bicyclic heteroaromatic system with differing reactivity in its benzene (B151609) and pyridine (B92270) rings. Under acidic conditions, the nitrogen atom is protonated, deactivating the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring.

The regioselectivity of electrophilic substitution on the isoquinoline ring is directed to the 5 and 8 positions, which are para and ortho, respectively, to the activating annelated pyridine ring. However, the formation of the 7-bromo isomer is less favored and typically requires specific reaction conditions or a multi-step synthetic strategy to achieve the desired regioselectivity. One plausible pathway for the formation of 7-bromoisoquinoline (B118868) involves a route where directing groups or specific catalysts are employed to favor substitution at the C-7 position. The generally accepted mechanism for electrophilic aromatic bromination proceeds through the formation of a sigma complex (also known as an arenium ion), as depicted in the following steps:

Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is activated by a Lewis or Brønsted acid to generate a more potent electrophile.

Nucleophilic Attack: The π-electron system of the isoquinoline ring attacks the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate, the sigma complex. The stability of this intermediate influences the position of substitution.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated isoquinoline.

To obtain the 7-bromo isomer, a synthetic strategy might involve the use of a starting material with a directing group that favors substitution at this position, followed by the removal or transformation of this directing group.

Carboxylation at the 3-Position:

Direct carboxylation of the isoquinoline ring at the 3-position is challenging. A common and effective method for the synthesis of isoquinoline-3-carboxylic acids involves the cyclization of N-acylphenylalanine derivatives. acs.org This approach, a variation of the Bischler-Napieralski reaction, provides a regioselective route to the desired product. The mechanism is believed to proceed as follows:

Amide Formation: Phenylalanine is acylated to form an N-acylphenylalanine derivative.

Cyclization: The N-acylphenylalanine is treated with a dehydrating agent, such as phosphorus pentoxide or polyphosphoric acid. The carbonyl oxygen of the amide is activated, and the electron-rich aromatic ring of the phenylalanine moiety attacks the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution.

Dehydration and Aromatization: The resulting dihydroisoquinoline intermediate undergoes dehydration and subsequent oxidation (aromatization) to yield the isoquinoline-3-carboxylic acid ester.

Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid.

This synthetic route provides excellent control over the position of the carboxylic acid group.

Catalytic Cycle Analysis in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanisms for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this substrate are discussed below. The presence of the carboxylic acid group may necessitate the use of an additional equivalent of base to neutralize it, preventing interference with the catalytic cycle.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. The catalytic cycle for the reaction of this compound with a generic organoboronic acid (R-B(OH)₂) is outlined as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers the organic group (R) to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond and regenerating the Pd(0) catalyst.

Interactive Data Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Intermediate/Product | Catalyst State |

| Oxidative Addition | This compound, Pd(0)L₂ | (7-Isoquinoline-3-carboxylic acid)Pd(II)(Br)L₂ | Pd(II) |

| Transmetalation | (7-Isoquinoline-3-carboxylic acid)Pd(II)(Br)L₂, R-B(OH)₂, Base | (7-Isoquinoline-3-carboxylic acid)Pd(II)(R)L₂ | Pd(II) |

| Reductive Elimination | (7-Isoquinoline-3-carboxylic acid)Pd(II)(R)L₂ | 7-R-Isoquinoline-3-carboxylic acid, Pd(0)L₂ | Pd(0) |

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene. The catalytic cycle for the reaction of this compound with an alkene (e.g., styrene) is as follows:

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond.

Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride complex and the coupled product.

Reductive Elimination of HBr: The palladium-hydride complex eliminates HBr in the presence of a base, regenerating the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between an aryl halide and an amine. The catalytic cycle for the reaction of this compound with an amine (R₂NH) involves: wikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the isoquinoline derivative. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. libretexts.org

Studies on Intermediates and Transition States in Isoquinoline Derivatization

While specific experimental or computational studies on the intermediates and transition states for reactions of this compound are not extensively reported, analogies can be drawn from studies on similar aromatic systems.

In electrophilic bromination, the key intermediate is the sigma complex. The stability of this intermediate, which is influenced by the electronic effects of the substituents and the position of attack, determines the regioselectivity of the reaction. For the isoquinolinium ion, theoretical calculations would be needed to compare the energies of the sigma complexes formed upon attack at different positions of the benzene ring to rationalize the observed or desired regioselectivity.

In palladium-catalyzed cross-coupling reactions, the key intermediates are the Pd(II) species formed after oxidative addition and transmetalation. The geometry and electronic properties of these intermediates are crucial for the subsequent reductive elimination step. The transition state for reductive elimination is thought to involve a three-centered arrangement of the two coupling partners and the palladium atom. The rate of this step is influenced by the steric and electronic nature of the ligands on the palladium and the organic groups.

For nucleophilic aromatic substitution (SNAr) reactions, which could potentially occur at the 7-position under certain conditions, the reaction would proceed through a Meisenheimer-like intermediate. wikipedia.org This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is enhanced by electron-withdrawing groups on the ring. The transition state leading to the Meisenheimer complex is typically the rate-determining step.

Solvent Effects and Reaction Condition Optimization in this compound Transformations

The optimization of reaction conditions, including the choice of solvent, base, catalyst, and temperature, is critical for achieving high yields and selectivity in the transformations of this compound.

Solvent Effects:

The solvent plays a multifaceted role in cross-coupling reactions. Its polarity can influence the solubility of reactants and catalysts, as well as the rates of the individual steps in the catalytic cycle.

Polar aprotic solvents such as DMF, DMAc, and NMP are commonly used as they can dissolve the polar starting materials and the palladium catalyst. They can also stabilize charged intermediates in the catalytic cycle.

Ethers like dioxane and THF are also frequently employed, often in combination with water in Suzuki-Miyaura reactions to facilitate the dissolution of the inorganic base and the boronic acid.

The choice of solvent can also affect the aggregation state of the palladium catalyst and the nature of the active catalytic species.

Optimization of Other Reaction Conditions:

Base: The choice of base is crucial in Suzuki-Miyaura and Buchwald-Hartwig reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used in Suzuki couplings to promote the formation of the boronate. researchgate.net For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or LiHMDS are often required. The strength and solubility of the base can significantly impact the reaction rate and yield. reddit.com

Catalyst and Ligand: The nature of the palladium precursor and the phosphine (B1218219) ligand is a key determinant of the catalyst's activity and stability. Electron-rich and bulky phosphine ligands, such as those of the Buchwald and Hartwig type, can enhance the rates of oxidative addition and reductive elimination. wikipedia.org

Temperature: Reaction temperature affects the reaction rate. Higher temperatures are often required for less reactive substrates, but can also lead to side reactions and catalyst decomposition. Microwave irradiation can sometimes be used to accelerate these reactions. reddit.com

Interactive Data Table: General Conditions for Cross-Coupling of Bromo-Aromatic Compounds

| Reaction | Typical Solvents | Typical Bases | Typical Catalysts/Ligands |

| Suzuki-Miyaura | Dioxane/H₂O, Toluene, DMF | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos, XPhos |

| Heck | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃ | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig | Toluene, Dioxane | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Pd₂(dba)₃, BINAP, Xantphos |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromoisoquinoline 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 7-Bromoisoquinoline-3-carboxylic acid. Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom can be precisely assigned.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical analysis, the acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. princeton.edupressbooks.publibretexts.orglibretexts.org This signal's broadness is a result of hydrogen bonding and its chemical shift can be sensitive to solvent and concentration. pressbooks.pub The addition of D₂O to the sample would cause this peak to disappear due to hydrogen-deuterium exchange, confirming its assignment. libretexts.orglibretexts.org

The protons on the isoquinoline (B145761) core resonate in the aromatic region, typically between 7.5 and 9.5 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxylic acid group, as well as the bromine atom. Based on the substitution pattern, the following assignments can be predicted:

H-1: Expected to be a singlet and significantly downfield due to its proximity to the heterocyclic nitrogen atom.

H-4: Also a singlet, deshielded by the adjacent carboxylic acid group and the ring nitrogen.

H-8: A doublet, influenced by the neighboring bromine atom at C-7.

H-6: A doublet of doublets, coupled to both H-5 and H-8 (meta-coupling might be small).

H-5: A doublet, coupled to H-6.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 12.0 - 13.0 | Broad Singlet |

| H-1 | 9.3 - 9.5 | Singlet |

| H-4 | 8.5 - 8.7 | Singlet |

| H-8 | 8.2 - 8.4 | Doublet |

| H-5 | 8.0 - 8.2 | Doublet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The carboxyl carbon is the most deshielded, typically appearing in the 165-185 ppm range. princeton.edupressbooks.puboregonstate.edu The nine carbons of the isoquinoline ring system resonate in the aromatic region (approximately 120-150 ppm).

The carbon directly bonded to the bromine atom (C-7) will show a chemical shift characteristic of a carbon-halogen bond. Quaternary carbons (those without attached protons, such as C-3, C-4a, C-7, and C-8a) are often identifiable by their lower intensity in standard proton-decoupled spectra. The precise assignment of each carbon is definitively achieved using two-dimensional NMR techniques.

In solid-state NMR, chemical shift tensors provide information about the three-dimensional electronic shielding around a nucleus. This analysis can reveal details about the molecular orientation and packing in the crystal lattice, but it is a more specialized technique not typically employed for routine structural confirmation in solution.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4a | 135 - 140 |

| C-8a | 133 - 138 |

| C-5 | 130 - 135 |

| C-6 | 128 - 132 |

| C-8 | 126 - 130 |

| C-4 | 122 - 126 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted heterocycles like this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org It would show cross-peaks between adjacent protons on the benzene (B151609) ring portion of the molecule (H-5 with H-6, and H-6 with H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org It allows for the direct assignment of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

Deuterium (²H) labeling is a powerful tool in NMR spectroscopy for both structural assignment and mechanistic investigation.

Signal Assignment: As previously mentioned, exchanging the acidic proton of the carboxylic acid with deuterium by adding a few drops of D₂O to the NMR sample will cause the proton signal near 12 ppm to disappear, providing unequivocal proof of its identity. libretexts.orglibretexts.org

Mechanistic Studies: In studying reactions involving this compound, site-specific deuterium labeling can be used to trace the fate of atoms. By synthesizing an analog with deuterium at a specific position (e.g., C-4), one can monitor the molecule's transformation and determine whether that specific C-H bond is involved in the reaction mechanism. researchgate.netnih.gov Deuterium NMR (²H NMR) can then be used to directly observe the deuterium-labeled sites. Furthermore, partial isotopic labeling can be used in conjunction with mass spectrometry to rapidly identify regioisomeric products from a reaction. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₆BrNO₂). The presence of bromine is readily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural information. For aromatic carboxylic acids, the molecular ion peak is typically prominent due to the stability of the aromatic system. whitman.eduyoutube.com Common fragmentation pathways include:

Loss of a hydroxyl radical: Cleavage of the C-OH bond results in a significant [M-17]⁺ peak. miamioh.edulibretexts.org

Loss of the carboxyl group: Cleavage of the bond between the isoquinoline ring and the carboxyl group leads to an [M-45]⁺ peak corresponding to the loss of COOH. youtube.comlibretexts.org

Formation of an acylium ion: The [M-OH]⁺ fragment is an acylium ion, which is a common feature in the mass spectra of carboxylic acid derivatives. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₁₀H₆BrNO₂]⁺ | Molecular Ion (M⁺) | 266.96 / 268.96 |

| [C₁₀H₅BrNO]⁺ | Loss of •OH | 249.95 / 251.95 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing definitive identification of its functional groups.

Infrared (IR) Spectroscopy: Carboxylic acids have a highly characteristic IR signature, primarily due to hydrogen bonding which causes them to exist as dimers in the solid state. libretexts.orgspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹, which often overlaps the C-H stretching region. pressbooks.publibretexts.orgspectroscopyonline.com

C=O Stretch: The carbonyl stretch of the conjugated carboxylic acid appears as a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. pressbooks.pubspectroscopyonline.com

C-O Stretch: This vibration, coupled with O-H bending, results in a strong band between 1210 and 1320 cm⁻¹. spectroscopyonline.com

O-H Bend: A broad out-of-plane bend (wag) is often visible around 900-960 cm⁻¹. spectroscopyonline.com

Aromatic Vibrations: C=C stretching bands for the aromatic system appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While sensitive to the same vibrational modes, the selection rules differ. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch is also observable, although its intensity can be variable compared to the strong signal seen in IR. kurouskilab.com The C-Br stretch would appear at low frequencies, typically below 700 cm⁻¹.

Table 4: Key Vibrational Modes for this compound.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O stretch | IR, Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O stretch / O-H bend | IR | 1210 - 1320 | Strong |

| O-H wag | IR | 900 - 960 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. tanta.edu.egshu.ac.uk The absorption of UV or visible light by a molecule results in the excitation of valence electrons from a lower energy ground state to a higher energy excited state. libretexts.org In organic molecules like this compound, this absorption is typically restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk

The primary chromophore in this compound is the conjugated isoquinoline ring system. Molecules with such extended π systems absorb light strongly in the UV-vis region. libretexts.org The observed absorption bands correspond to electronic transitions, primarily of two types: π → π* and n → π*. shu.ac.ukuzh.ch

π → π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. uzh.chlibretexts.org They are characteristic of unsaturated systems, such as the aromatic isoquinoline core. These transitions are generally high-energy and result in strong absorption bands, with molar absorptivity values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the nitrogen and oxygen atoms of the isoquinoline and carboxylic acid moieties, is promoted to an antibonding π orbital. uzh.ch These transitions are typically of lower energy and have a much lower intensity, with molar absorptivities often less than 2,000 L mol⁻¹ cm⁻¹. shu.ac.uklibretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component and any related impurities. chemrevlett.comturkjps.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful techniques for the purity assessment and characterization of isoquinoline derivatives like this compound. nih.govnih.gov These methods offer high resolution, sensitivity, and specificity, making them suitable for quality control during synthesis and for detailed structural analysis. researchgate.netpensoft.net

Developing a robust HPLC method is crucial for accurately determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of such polar, aromatic compounds. chemrevlett.comnih.gov Method development involves optimizing several key parameters to achieve efficient separation of the target analyte from any impurities or degradation products. researchgate.netpensoft.net

Key parameters for HPLC method development include:

Stationary Phase : A C18 (octadecylsilane) column is a common choice, providing a nonpolar stationary phase for effective separation of moderately polar compounds. nih.govresearchgate.net

Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. chemrevlett.comnih.gov The pH of the aqueous phase is critical; for a carboxylic acid, using a buffer with a pH below the pKa of the acid (e.g., pH 2-4 using phosphate buffer or dilute acids like trifluoroacetic acid or formic acid) ensures the molecule is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column. nih.govnih.gov

Detection : A Photodiode Array (PDA) or UV detector is commonly used. nih.govmdpi.com The detection wavelength should be set at or near the absorption maximum (λmax) of the compound, as determined by UV-Vis spectroscopy, to ensure maximum sensitivity. nih.gov

Flow Rate and Temperature : The flow rate is typically set between 0.5 and 1.5 mL/min, and the column temperature may be controlled (e.g., at 30°C) to ensure reproducible retention times. nih.govnih.gov

The goal of validation is to demonstrate that the developed method is accurate, precise, linear, and specific for its intended purpose. nih.govpensoft.net

Table 1: Typical Starting Parameters for HPLC Method Development

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water or 20mM Phosphate Buffer (pH ~3) | Controls ionization of the carboxylic acid for better retention. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Ensures consistent and reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for introducing the sample. |

| Detector | UV/PDA | Monitors the column eluent for absorbing compounds. |

| Detection Wavelength | ~260-330 nm (near λmax) | Provides high sensitivity for the analyte. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. nih.govresearchgate.net It is an essential tool for the definitive structural characterization of this compound and its analogs. nih.govresearchgate.net

Following separation on the HPLC column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common, soft ionization technique suitable for this type of molecule, as it minimizes fragmentation in the source. researchgate.net Analysis can be performed in either positive or negative ion mode.

Negative Ion Mode (ESI-) : For compounds with acidic functional groups, such as carboxylic acids, negative ion mode is often preferred. chromforum.org The molecule readily loses a proton to form the deprotonated molecular ion, [M-H]⁻, which corresponds to the carboxylate anion. researchgate.net

Positive Ion Mode (ESI+) : Positive ion mode can also be used, where the molecule gains a proton (often on the basic nitrogen atom of the isoquinoline ring) to form the protonated molecular ion, [M+H]⁺. nih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, providing a highly accurate molecular weight determination. For this compound (C₁₀H₆BrNO₂), the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, serving as a key identifier.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.gov In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound by correlating the fragments to the structure of the isoquinoline core and its substituents. researchgate.net

Table 2: Typical Parameters for LC-MS Characterization

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | As described in HPLC Method Development (Table 1) | Separates the analyte from the sample matrix and impurities. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent with minimal fragmentation. |

| Polarity | Negative (ESI-) or Positive (ESI+) | Negative mode detects [M-H]⁻; Positive mode detects [M+H]⁺. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge (m/z) ratio. |

| Scan Mode | Full Scan | Detects all ions within a specified m/z range to determine molecular weight. |

| MS/MS Mode | Product Ion Scan | Selects the parent ion ([M-H]⁻ or [M+H]⁺) and fragments it to obtain structural information. |

Computational and Theoretical Chemistry Studies of 7 Bromoisoquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to determine the structural and electronic characteristics of molecules like 7-Bromoisoquinoline-3-carboxylic acid.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is crucial for understanding the molecule's properties and reactivity. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are used to determine key geometrical parameters. ijastems.orgnih.gov

Table 1: Representative Theoretical Geometrical Parameters for this compound (Note: The following data is a representative example based on typical DFT calculations for similar heterocyclic carboxylic acids and does not represent experimentally verified or published data for this specific molecule.)

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length (Å) | C(3)-C(carboxyl) | 1.49 |

| C(7)-Br | 1.90 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| C-N (ring) | ~1.37 | |

| Bond Angle (º) | C(2)-C(3)-C(4) | 119.5 |

| C(6)-C(7)-Br | 120.5 | |

| C(3)-C(carboxyl)-O | 123.0 |

| Dihedral Angle (º) | C(4)-C(3)-C(carboxyl)-O | ~0 or ~180 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. ijastems.orgnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system. In contrast, the LUMO is likely localized on the carboxylic acid group and the carbon atoms of the heterocyclic ring, which act as electron-accepting regions. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the molecule's potential role in charge transfer interactions.

Table 2: Representative Frontier Orbital Energies for this compound (Note: The following data is a representative example based on typical DFT calculations for similar heterocyclic carboxylic acids and does not represent experimentally verified or published data for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. DFT methods are widely used for this purpose, and the calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. iosrjournals.orgnih.gov

For this compound, key vibrational modes include:

O-H Stretch: A characteristic broad band in the IR spectrum, typically found between 2500 and 3300 cm⁻¹, due to hydrogen bonding in the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: An intense absorption expected in the range of 1730-1700 cm⁻¹. Conjugation with the isoquinoline ring may shift this to a slightly lower frequency. spectroscopyonline.com

C-Br Stretch: This vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Ring Vibrations: C-C and C-N stretching vibrations within the isoquinoline ring system appear in the 1600-1400 cm⁻¹ region.

O-H Bend: A broad out-of-plane bending (wagging) vibration for the carboxylic acid OH group is typically observed around 900 cm⁻¹. spectroscopyonline.com

Table 3: Representative Vibrational Frequencies for this compound (Note: The following data is a representative example based on typical DFT calculations and experimental ranges for similar compounds and does not represent experimentally verified or published data for this specific molecule.)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | 3050 |

| C-H Stretch (Aromatic) | 3100-3000 | 3080 |

| C=O Stretch | 1730-1680 | 1715 |

| C=N/C=C Ring Stretch | 1620-1450 | 1590, 1510, 1460 |

| C-O Stretch | 1320-1210 | 1285 |

| O-H Bend (out-of-plane) | 960-900 (broad) | 930 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Shielding Tensor Analysis

Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govlibretexts.org These predictions are valuable for confirming molecular structures and assigning experimental NMR signals. The calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons on the isoquinoline ring and a highly deshielded signal for the carboxylic acid proton (typically >10 ppm). libretexts.org The electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the ring nitrogen, would influence the chemical shifts of the ring protons. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would appear significantly downfield (160-180 ppm), while the carbon atom attached to the bromine (C7) would be influenced by the heavy atom effect. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is a representative example based on typical GIAO-DFT calculations and known substituent effects and does not represent experimentally verified or published data for this specific molecule.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl | 12.5 (OH) | 168.0 (C=O) |

| H1 | 9.3 | - |

| H4 | 8.5 | - |

| H5 | 8.2 | - |

| H6 | 7.8 | - |

| H8 | 8.4 | - |

| C1 | - | 152.0 |

| C3 | - | 135.0 |

| C4 | - | 120.0 |

| C4a | - | 138.0 |

| C5 | - | 129.0 |

| C6 | - | 130.0 |

| C7 | - | 122.0 (C-Br) |

| C8 | - | 128.0 |

pKa Prediction and Acidity Constant Calculations for Carboxylic Acid Derivatives

The acid dissociation constant (pKa) is a fundamental property of carboxylic acids. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. rdd.edu.iq This is often achieved using thermodynamic cycles combined with a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for solvent effects.

The acidity of this compound is influenced by the electron-withdrawing inductive effect of the bromine atom and the nitrogen atom in the isoquinoline ring. These effects stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa value) compared to a simple benzoic acid (pKa ≈ 4.2). rdd.edu.iqntu.edu.iq Various theoretical studies have successfully correlated calculated physical parameters with experimental pKa values for series of substituted carboxylic acids. rdd.edu.iqresearchgate.net

Table 5: Factors Influencing Acidity and Predicted pKa (Note: The pKa value is a hypothetical prediction based on the electronic effects of substituents and does not represent an experimentally verified or published value for this specific molecule.)

| Compound | Key Electronic Effect | Expected pKa Range |

|---|---|---|

| Benzoic Acid | Reference | ~4.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring. These are the most likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Localized on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. The hydrogen atoms on the aromatic ring would also exhibit some positive potential.

The MEP analysis provides a clear, visual representation of the molecule's reactivity, guiding the understanding of its intermolecular interactions and potential reaction mechanisms. researchgate.net

Mechanistic Insights from Computational Modeling of Reactions

Information regarding the use of computational modeling to elucidate the mechanistic pathways of reactions involving this compound is not present in the current body of scientific literature. While computational chemistry is a powerful tool for understanding reaction mechanisms, including transition states, intermediates, and reaction kinetics, such studies have not been reported for this specific molecule. Therefore, data tables and detailed research findings on this topic could not be compiled.

Synthetic Applications and Further Derivatization of 7 Bromoisoquinoline 3 Carboxylic Acid

7-Bromoisoquinoline-3-carboxylic Acid as a Versatile Heterocyclic Building Block

This compound is a specialized organic compound valued in synthetic chemistry for its role as a versatile heterocyclic building block. bldpharm.comsigmaaldrich.com Its molecular architecture, featuring a rigid isoquinoline (B145761) core, is significant in medicinal chemistry and materials science. Isoquinoline and its derivatives, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), are present in numerous alkaloids and have been identified as 'privileged scaffolds' in drug discovery due to their broad biological activity. mdpi.com

The utility of this compound as a building block stems from its two distinct reactive sites: the carboxylic acid group at the 3-position and the bromine atom at the 7-position.

The Carboxylic Acid Group (-COOH): This functional group is a classic handle for a variety of chemical transformations. It can be readily converted into esters, amides, acyl halides, or other derivatives, allowing for the attachment of diverse molecular fragments. This functionality is crucial for creating libraries of compounds for biological screening. enamine.net

The Bromo Group (-Br): The bromine atom on the aromatic ring is a key feature for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the 7-position, providing a powerful tool for modifying the electronic and steric properties of the isoquinoline scaffold.

The combination of these two functional groups in a single molecule allows for orthogonal chemical strategies, where each site can be reacted independently of the other, further enhancing its versatility in the synthesis of complex molecules.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The strategic placement of the bromine atom at the C-7 position makes this compound an excellent precursor for the construction of elaborate polycyclic and fused heterocyclic systems. The development of such complex molecules is a cornerstone of modern synthetic chemistry, aiming to access novel structures with unique biological or physical properties.

A primary strategy for elaborating the isoquinoline core involves intramolecular or intermolecular cyclization reactions. For instance, a substituent introduced at the C-7 position via a cross-coupling reaction can be designed to subsequently react with another part of the molecule, leading to the formation of a new ring. While specific examples starting from this compound are not extensively documented in readily available literature, the principles are well-established. For example, similar strategies are used to create fused heterocycles like imidazo[4,5-h]quinoline-7-carboxylic acids from substituted quinoline (B57606) precursors. researchgate.net

The general approach involves a two-step process:

Palladium-catalyzed cross-coupling: The bromo group is reacted with a suitable partner (e.g., an organoboron compound in a Suzuki coupling) to introduce a new, functionalized substituent.

Cyclization: The newly introduced group undergoes a cyclization reaction, often promoted by heat or a catalyst, to form a new fused ring system.

This methodology allows chemists to systematically build up molecular complexity, fusing additional aromatic or heterocyclic rings onto the isoquinoline framework to create extended, planar systems or intricate three-dimensional structures.

Development of Novel Isoquinoline-Based Scaffolds through Diversification

In drug discovery and chemical biology, the concept of "diversity-oriented synthesis" is employed to generate collections of structurally diverse small molecules for high-throughput screening. This compound is an ideal starting point for such endeavors, allowing for the creation of novel isoquinoline-based scaffolds.

The diversification can be achieved by modifying its two key functional handles. The table below outlines potential reaction pathways for creating a library of derivatives from this single precursor.

| Functional Group | Reaction Type | Reagent/Catalyst | Resulting Functional Group/Structure |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |

| Amidation | Amine, Coupling Agent (e.g., HATU, EDCI) | Amide (-CONR₂) | |

| Bromo Group (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl group (-Ar) |

| Sonogashira Coupling | Alkyne, Pd/Cu Catalysts, Base | Alkynyl group (-C≡CR) | |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Amino group (-NR₂) |

This systematic modification allows for the fine-tuning of a molecule's properties, such as its size, shape, polarity, and hydrogen-bonding capabilities. Such libraries of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogs of phenylalanine, are of significant interest in peptide-based drug design. rsc.org By exploring the chemical space around the core isoquinoline scaffold, researchers can identify compounds with optimized biological activity and selectivity. mdpi.comrsc.org

Exploration in Materials Science Applications

The unique electronic and photophysical properties of conjugated heterocyclic systems have made them attractive targets for materials science research. The this compound scaffold possesses features that make it a promising candidate for the development of novel functional materials.

Design of Compounds with Specific Electronic Properties

Organic electronics is a field that relies on carbon-based conjugated molecules and polymers for applications in devices like transistors, sensors, and solar cells. The performance of these materials is dictated by their molecular structure, which controls their electronic energy levels (HOMO and LUMO) and charge transport characteristics. rsc.org

The isoquinoline ring is an extended π-conjugated system. The properties of this system can be systematically modified through chemical derivatization. By using the bromine atom at the 7-position as an anchor point for cross-coupling reactions, researchers can attach various electron-donating or electron-withdrawing groups. This strategy allows for precise tuning of the molecule's electronic properties, a fundamental principle in the design of organic electronic materials. rsc.org For example, attaching an electron-donating group would raise the HOMO level, while an electron-withdrawing group would lower the LUMO level, thereby altering the material's band gap and its behavior as a semiconductor.

Synthesis of Materials with Optical Properties

Materials that interact with light in specific ways are crucial for technologies such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical (NLO) devices. The key to creating such materials often lies in designing molecules with extensive π-conjugation, which can lead to desirable properties like strong light absorption and emission (fluorescence or phosphorescence).

Starting with this compound, synthetic chemists can build larger, more conjugated systems. For instance, Suzuki or Sonogashira coupling reactions can be used to link multiple isoquinoline units together or to attach other chromophoric groups. This extension of the π-system can shift the absorption and emission wavelengths of the material, potentially into the visible or near-infrared regions of the spectrum. Such tailored optical properties are essential for applications ranging from biological imaging to telecommunications.

Advanced Research Perspectives and Future Directions in Isoquinoline Chemistry

Development of Green Chemistry Approaches for 7-Bromoisoquinoline-3-carboxylic Acid Synthesis

The synthesis of complex heterocyclic compounds like this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these environmental impacts by designing more efficient and benign synthetic routes. Key areas of focus in developing greener syntheses for this compound and related isoquinolines include the use of environmentally friendly solvents, alternative energy sources, and catalytic reactions that maximize atom economy. tandfonline.com

One promising green approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.gov For instance, a microwave-assisted Pomeranz–Fritsch reaction, a classical method for isoquinoline (B145761) synthesis, could offer a greener route to the core structure. wikipedia.org Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, minimizes solvent usage and waste generation. organic-chemistry.org

The choice of solvent is another critical aspect of green synthesis. Replacing volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of the synthesis. tandfonline.com Research into solvent-free reaction conditions is also a significant area of interest, where reactants are ground together or heated in the absence of a solvent. wjpmr.com

Catalysis plays a pivotal role in green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. Transition-metal-catalyzed C-H activation and annulation reactions are powerful tools for constructing the isoquinoline scaffold with high atom economy, avoiding the need for pre-functionalized starting materials. bohrium.comacs.org

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, catalytic reactions. | Reduced byproducts and purification steps. |

| Atom Economy | C-H activation/annulation reactions. | Maximizes incorporation of starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. | Improved safety and reduced environmental impact. |

| Safer Solvents and Auxiliaries | Water, ionic liquids, or solvent-free conditions. | Reduced VOC emissions and solvent waste. |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on petrochemicals. |

| Reduce Derivatives | Avoidance of protecting groups through selective catalysis. | Fewer reaction steps and less waste. |

| Catalysis | Use of recyclable heterogeneous or biocatalysts. | Increased efficiency and catalyst reuse. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning algorithms can be broadly categorized into global and local models. researchgate.netbeilstein-journals.org Global models are trained on diverse reaction databases and can suggest general reaction conditions for a wide range of transformations. rsc.org Local models, on the other hand, are trained on more specific datasets for a particular reaction class and can be used to fine-tune reaction parameters to maximize yield and selectivity. researchgate.net For the synthesis of this compound, a global model could initially propose several potential synthetic pathways, and then local models could be employed to optimize the key steps in the most promising routes.

The integration of AI with automated synthesis platforms, often referred to as "self-driving labs," represents a significant future direction. beilstein-journals.org In such a system, an AI algorithm would design a synthetic route, which would then be executed by a robotic platform. The results of the experiments would be fed back to the AI, which would then refine its models and design the next set of experiments in an iterative optimization loop. nih.gov This approach has the potential to dramatically accelerate the discovery and development of new synthetic methods for compounds like this compound.

| AI/ML Application | Description | Relevance to this compound Synthesis |

| Retrosynthesis Planning | AI models predict potential starting materials for a target molecule. | Identifies novel and efficient synthetic routes. |

| Reaction Outcome Prediction | ML algorithms predict the products and yields of a given reaction. | Validates proposed synthetic steps and minimizes failed experiments. |

| Reaction Condition Optimization | AI models suggest optimal parameters (temperature, solvent, catalyst) for a reaction. | Maximizes product yield and selectivity, reducing waste. |

| De Novo Drug Design | Generative models design novel molecules with desired properties. | Can be used to design novel derivatives of this compound. |

| Automated Synthesis | AI-driven platforms that design and execute experiments autonomously. | Accelerates the discovery and optimization of synthetic pathways. |

Exploration of Novel Catalytic Systems for Isoquinoline Functionalization

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the development of novel catalytic systems for its functionalization is a highly active area of research. nih.gov For a molecule like this compound, which has multiple sites for potential modification, the ability to selectively functionalize specific positions is crucial for creating diverse libraries of derivatives for biological screening.

Transition-metal catalysis has been a cornerstone of C-H functionalization chemistry. nih.gov Catalysts based on palladium, rhodium, ruthenium, and iridium have been extensively used for the direct introduction of various functional groups onto the isoquinoline ring system. organic-chemistry.orgbohrium.comacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to introduce new carbon-carbon bonds at the bromine-substituted position of this compound. nih.gov

Recent advances have focused on the use of more abundant and less toxic 3d transition metals, such as iron, cobalt, nickel, and copper, as catalysts for isoquinoline functionalization. bohrium.com These metals offer a more sustainable and cost-effective alternative to precious metals. Copper-catalyzed reactions, for example, have been shown to be effective for the amination, etherification, and cyanation of haloquinolines. nih.gov

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.com This approach utilizes visible light to generate highly reactive radical intermediates, which can then participate in a variety of bond-forming reactions. The use of photocatalysis could enable novel transformations on the isoquinoline core that are not accessible through traditional thermal methods.

Furthermore, the development of catalysts that can selectively functionalize specific C-H bonds on the isoquinoline ring is a major goal. This can be achieved through the use of directing groups, which position the catalyst in close proximity to a particular C-H bond. acs.org The carboxylic acid group in this compound could potentially serve as a directing group to facilitate functionalization at adjacent positions.

| Catalytic System | Type of Functionalization | Potential Application to this compound |

| Palladium Catalysis | Cross-coupling (Suzuki, Heck, Sonogashira), C-H arylation. | Derivatization at the 7-position (C-Br bond). C-H functionalization at other positions. |

| Rhodium Catalysis | C-H activation/annulation, hydroarylation. | Synthesis of the isoquinoline core, functionalization of C-H bonds. acs.orgnih.gov |

| Copper Catalysis | Amination, etherification, fluorination. | Introduction of heteroatom substituents. nih.gov |

| Iron Catalysis | C-H alkylation, arylation. | Cost-effective and sustainable functionalization. bohrium.com |

| Photoredox Catalysis | Alkylation, arylation, trifluoromethylation. | Mild and selective functionalization under visible light. mdpi.com |

Expanding the Scope of Derivatization Reactions of this compound

The presence of both a carboxylic acid and a bromo substituent on the this compound scaffold provides two key handles for a wide range of derivatization reactions. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships and develop new compounds with tailored properties.

The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups. Esterification can be achieved by reaction with an alcohol under acidic conditions or using coupling agents. research-solution.com Amide formation, a cornerstone of medicinal chemistry, can be accomplished by coupling the carboxylic acid with a primary or secondary amine using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govyoutube.com The carboxylic acid can also be reduced to an alcohol or converted to an acyl halide, which can then be used in a variety of subsequent reactions. thermofisher.com

The bromo group at the 7-position is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. As mentioned previously, Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively. nih.gov Buchwald-Hartwig amination can be employed to form new carbon-nitrogen bonds, introducing a wide range of amine substituents. Other metal-catalyzed reactions, such as cyanation and etherification, can further expand the diversity of accessible derivatives.

Furthermore, the isoquinoline nitrogen atom can be quaternized to form isoquinolinium salts, which can exhibit distinct biological activities. bohrium.com The aromatic rings of the isoquinoline core are also susceptible to electrophilic aromatic substitution, although the regioselectivity of these reactions can be influenced by the existing substituents.

| Functional Group | Derivatization Reaction | Reagents/Conditions | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst or coupling agent | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDAC, DCC) | Amide |

| Carboxylic Acid | Reduction | Reducing agent (e.g., LiAlH4, BH3) | Alcohol |

| Carboxylic Acid | Acyl Halide Formation | Thionyl chloride (SOCl2), Oxalyl chloride | Acyl Halide |

| Bromo Group | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl/Vinyl |

| Bromo Group | Heck Coupling | Alkene, Pd catalyst, Base | Alkene |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amine |

| Isoquinoline Nitrogen | Quaternization | Alkyl halide | Isoquinolinium Salt |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of synthetic chemistry with computational modeling offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. rsc.org In the context of this compound and its derivatives, a synergistic approach can guide synthetic efforts, rationalize experimental observations, and predict the properties of novel compounds before they are synthesized.

Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of molecules. citedrive.com For example, DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold, thereby guiding the design of selective functionalization reactions. Computational modeling can also be used to elucidate reaction mechanisms, providing insights that can be used to optimize reaction conditions and improve yields. nih.gov

Molecular docking and molecular dynamics (MD) simulations are invaluable tools in drug discovery. nih.gov These methods can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme or receptor. citedrive.com By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, saving significant time and resources.